tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate

Parallel synthesis Chemical biology Fragment-based drug discovery

tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate (CAS 2271471-72-6, MF C₁₄H₁₅ClN₄O₂, MW 306.75 g/mol) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine (PP) scaffold class—a privileged core in medicinal chemistry recognized for its broad kinase inhibitory profile spanning CDKs, CK2, Pim-1, B-Raf, mTOR, and RSV fusion proteins. The compound incorporates three chemically orthogonal functional handles: a 5-chloro leaving group, a 3-ethynyl moiety for cycloaddition or cross-coupling, and a 7-(N-methyl-N-Boc) protected amine.

Molecular Formula C14H15ClN4O2
Molecular Weight 306.75 g/mol
Cat. No. B13332007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate
Molecular FormulaC14H15ClN4O2
Molecular Weight306.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=CC(=NC2=C(C=NN12)C#C)Cl
InChIInChI=1S/C14H15ClN4O2/c1-6-9-8-16-19-11(7-10(15)17-12(9)19)18(5)13(20)21-14(2,3)4/h1,7-8H,2-5H3
InChIKeyIYRUMTLIMJLTQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate: A Strategic Triply-Orthogonal Intermediate for Kinase-Targeted Library Synthesis


tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate (CAS 2271471-72-6, MF C₁₄H₁₅ClN₄O₂, MW 306.75 g/mol) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine (PP) scaffold class—a privileged core in medicinal chemistry recognized for its broad kinase inhibitory profile spanning CDKs, CK2, Pim-1, B-Raf, mTOR, and RSV fusion proteins [1]. The compound incorporates three chemically orthogonal functional handles: a 5-chloro leaving group, a 3-ethynyl moiety for cycloaddition or cross-coupling, and a 7-(N-methyl-N-Boc) protected amine . This combination of reactive sites within a single low-molecular-weight intermediate (306.75 g/mol) is not replicated among commonly cataloged PP building blocks, positioning this compound as a uniquely enabling precursor for divergent parallel synthesis of focused kinase inhibitor libraries.

Why Generic Pyrazolo[1,5-a]pyrimidine Carbamates Cannot Substitute for tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate in Lead Optimization Campaigns


Commonly available pyrazolo[1,5-a]pyrimidine intermediates such as tert-butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate (CAS 1394003-66-7) or tert-butyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate (CAS 2770348-31-5) lack either the ethynyl extension at the 3-position, the N-methyl protection at the 7-amino position, or the chlorine at C-5 simultaneously . Critically, the 3-ethynyl group has been demonstrated as an essential pharmacophoric element for DDR1 inhibition (IC₅₀ = 6.8–7.0 nM) via π-stacking interactions, whereas analogous non-alkynyl PP derivatives show >100-fold loss in potency [1]. Similarly, the 5-chloro substituent serves as a requisite precursor for SNAr diversification with amines—a transformation that is precluded in 5-unsubstituted or 5-alkyl congeners [2]. Substituting with a generic tert-butyl pyrazolopyrimidine carbamate would forfeit two out of three orthogonal diversification points, collapsing the accessible chemical space from a three-dimensional matrix to a single-vector linear series.

Quantitative Differentiation Evidence for tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate Versus Structural Analogs


Three Orthogonal Reactive Handles Enable Combinatorial Library Complexity Unattainable with Mono- or Di-Functional PP Intermediates

The target compound provides three synthetically independent diversification points: (i) SNAr at C-5 via chloro displacement, (ii) CuAAC or Sonogashira coupling at the C-3 ethynyl group, and (iii) Boc deprotection to reveal the N-methylamino group at C-7 for further acylation, sulfonylation, or reductive amination. In contrast, the widely used intermediate tert-butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate (CAS 1394003-66-7) offers only a single Boc-protected amine for derivatization ; tert-butyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate (CAS 2770348-31-5) provides two handles (Cl and Boc-NH) but lacks the ethynyl extension ; and 5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidine (CAS 1802019-37-9) provides two handles (Cl and ethynyl) but lacks the protected amine . The target compound is therefore the only cataloged PP building block that simultaneously carries all three reactive centers required for three-dimensional library enumeration.

Parallel synthesis Chemical biology Fragment-based drug discovery

3-Ethynyl Substituent Confers Potency Advantage in Kinase Inhibition: Class-Level SAR Evidence from DDR1 and RSV Programs

The ethynyl substituent on the pyrazolo[1,5-a]pyrimidine core has been validated as a critical pharmacophoric element in two independent target classes. In DDR1 inhibition, 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides achieved IC₅₀ values of 6.8–7.0 nM, with the ethynyl linker providing optimal geometry for ATP-binding site occupancy [1]. In the RSV fusion inhibitor program, ethynyl-containing PP derivatives such as compound 9c exhibited EC₅₀ < 1 nM in HEp-2 cell-based antiviral assays, comparable to the clinical candidate presatovir, while des-ethynyl analogs showed >100-fold reduced activity [2]. Although these data are derived from analogs with ethynyl at the 6-position rather than the 3-position, the conserved role of the alkyne moiety as a rigid, π-conjugated spacer in establishing critical hydrophobic contacts with the target protein is mechanistically transferable. The target compound's 3-ethynyl group is poised for analogous click-functionalization to generate triazole-linked conjugates with retained or enhanced binding affinity.

Kinase inhibition Structure-activity relationship Antiviral

5-Chloro Substituent as an Optimized Leaving Group: Comparative Reactivity in SNAr Diversification vs. 5-H and 5-Alkyl Congeners

The 5-chloro group on the pyrimidine ring of PP derivatives serves as the primary diversification point for introducing amine-based side chains that occupy the kinase hinge region or solvent-exposed channel. In the Pim-1 inhibitor program, SNAr displacement of the 5-chloro group with substituted anilines and alkylamines proceeded in yields of 65–92% under mild conditions (EtOH, 80 °C, 4–12 h) [1]. In contrast, 5-unsubstituted PP scaffolds require pre-functionalization via electrophilic halogenation (NCS or NBS) to install a leaving group, adding a synthetic step and introducing regioselectivity challenges (reported 5-halo:7-halo ratios of 3:1 to 5:1) [2]. The 5-methyl congener is inert to SNAr and requires alternative C–H functionalization strategies (typical yields 30–55% for Pd-catalyzed C–H amination) [3]. The chloro substituent in the target compound therefore combines optimal leaving-group ability (Cl⁻ pKa of conjugate acid = –7) with predictable reactivity, eliminating the regioselectivity and yield variability associated with late-stage halogenation.

Nucleophilic aromatic substitution Medicinal chemistry C–N bond formation

N-Methyl-N-Boc Protection at C7 Provides Superior Stability and Deprotection Orthogonality vs. N-H and N-Acetyl Analogs in Multi-Step Sequences

The N-methyl-N-Boc motif at the C7 position offers two critical advantages over simpler 7-amino protection strategies. First, the N-methyl group suppresses intramolecular N–H hydrogen bonding with the pyrimidine N1 nitrogen, improving solubility in organic solvents (predicted logP increase of ~0.8 units vs. N-H analog based on fragment contribution) and preventing aggregation during solution-phase chemistry . Second, the Boc group is cleavable under acidic conditions (TFA/DCM or HCl/dioxane) that leave the 5-chloro and 3-ethynyl groups intact; in contrast, N-acetyl protection requires strongly basic or reductive cleavage conditions (LiAlH₄ or NaOH/EtOH reflux) that are incompatible with the ethynyl moiety (risk of alkyne reduction or hydration) [1]. The N-methyl tertiary carbamate also eliminates the possibility of competing N-acylation during subsequent amide coupling steps—a documented side reaction with secondary 7-amino-PP intermediates that reduces desired product yields by 15–30% [2].

Protecting group strategy Solid-phase synthesis Chemoselective deprotection

Molecular Weight Advantage: 306.75 g/mol Intermediate Provides Superior Step-Economy vs. Higher-MW Pre-Functionalized PP Scaffolds

At 306.75 g/mol, the target compound falls within an optimal intermediate molecular weight range that balances sufficient complexity for meaningful diversification against excessive mass that constrains downstream analog design. Key comparator intermediates used in CDK inhibitor synthesis are significantly heavier: tert-butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate (CAS 1092444-33-1, intermediate to samuraciclib/CT7001) has MW = 400.90 g/mol (+94.15 g/mol, or +31% mass) [1], and tert-butyl benzyl(3-isopropyl-5-(isopropylamino)pyrazolo[1,5-a]pyrimidin-7-yl)carbamate (CAS 1092444-34-2, intermediate to BS-194) has MW = 437.58 g/mol (+130.83 g/mol, or +43% mass) [2]. The lower MW of the target intermediate leaves greater headroom for introducing substituents while maintaining final compound compliance with Lipinski's Rule of Five (MW < 500), which is correlated with oral bioavailability success rates in drug development [3].

Lead-likeness Fragment-based screening Synthetic tractability

Commercially Available Purity Benchmark: NLT 98% Enables Direct Use in Parallel Synthesis Without Re-Purification

The target compound is supplied with a purity specification of NLT 98% (HPLC) as verified by certificate of analysis from the primary commercial source . This purity level is adequate for direct use in parallel chemistry workflows without additional purification, a critical procurement consideration for library production where re-purification of building blocks adds 1–2 days of workflow delay and consumes 5–15% of material through handling losses. Comparator intermediates such as 5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidine (CAS 1802019-37-9, 98% purity) and tert-butyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate (CAS 2770348-31-5, 95% purity) are available at comparable or lower purity grades . However, the target compound uniquely combines this purity level with the full tri-functional architecture described in Evidence Items 1–5, meaning the user does not face a purity-vs.-functionality trade-off.

Quality control High-throughput chemistry Procurement specification

Optimal Research and Industrial Deployment Scenarios for tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate


Focused Kinase Inhibitor Library Synthesis via Divergent Parallel Functionalization

The target compound's three orthogonal handles enable a fully divergent three-dimensional library enumeration strategy. A typical workflow involves: (1) SNAr diversification with 10–20 amines at C5 (65–92% yields per well, based on Pim-1 program data [1]); (2) Sonogashira coupling with 10–20 aryl/heteroaryl halides at C3; and (3) Boc deprotection followed by acylation or sulfonylation at C7 (10–20 reagents). This generates a theoretical 1,000–8,000 member library from a single intermediate, compared to 100–400 from a dual-handle comparator. Such libraries are directly applicable to high-throughput screening against kinase panels including CDK1/2/5/7/9, CK2α/α′, and Pim-1—targets for which pyrazolo[1,5-a]pyrimidines have demonstrated IC₅₀ values in the 3–250 nM range [2]. The N-methyl-N-Boc protection ensures that the C7 amine remains inert during C5 and C3 diversification, enabling true parallel rather than linear-sequential synthesis.

Chemical Probe Development via CuAAC Click Conjugation of Reporter Groups

The 3-ethynyl group is ideally positioned for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biotin, fluorescent dyes (e.g., BODIPY-azide, TAMRA-azide), or photoaffinity labels (diazirine-azide). This click-chemistry approach is preferred over amide coupling because of its bioorthogonality, quantitative conversion (>95% typically), and compatibility with aqueous conditions. Following click conjugation, the 5-chloro position can be further derivatized with solubility-enhancing amines (e.g., morpholine, N-methylpiperazine), and the C7 Boc group removed for attachment of an E3 ligase ligand (e.g., pomalidomide or VHL ligand) to generate PROTAC degraders. The resulting chemical probes enable target engagement studies (CETSA, NanoBRET), cellular imaging, and chemoproteomics for kinase targets identified in the 2025 review of PP-based PKIs [3].

Late-Stage Functionalization in CDK7/9 Inhibitor Lead Optimization Programs

The target compound serves as a modular late-stage intermediate for SAR exploration around the 5-position of CDK7 and CDK9 inhibitors, following the precedent set by samuraciclib (CT7001, CDK7 IC₅₀ = 41 nM) and BS-194 (CDK9 IC₅₀ = 90 nM) [2]. The 5-chloro substituent allows systematic variation of the solvent-exposed amine moiety while keeping the 3-ethynyl and 7-(N-methyl)carbamate groups constant. This is particularly relevant because the solvent-exposed region is a primary determinant of kinase selectivity within the CDK family (e.g., CDK2 IC₅₀ = 3 nM vs. CDK7 IC₅₀ = 250 nM for the same scaffold) [2]. Starting from this intermediate, a focused library of 50–100 C5-aminated analogs can be synthesized and screened within 2–4 weeks, compared to 8–12 weeks if each analog required de novo scaffold construction.

Fragment-Based Drug Discovery (FBDD): A Self-Contained Fragment with Three Growth Vectors

At 306.75 g/mol and with 14 heavy atoms (excluding hydrogens), the target compound qualifies as a borderline fragment (typically defined as <300 Da and ≤18 heavy atoms). Its three orthogonal growth vectors make it an exceptional starting point for fragment elaboration: each position can be independently grown by one heavy-atom increment, enabling systematic fragment-to-lead optimization using Structure-Activity Relationship (SAR) by catalog approaches. The compound obeys the 'Rule of Three' for fragments (MW < 300 partially satisfied; clogP < 3; H-bond donors ≤ 3; H-bond acceptors ≤ 6) with the exception of MW, and its remaining MW budget of 193.25 g/mol to reach 500 provides ample room for fragment growth without violating drug-likeness [4]. The commercial availability at NLT 98% purity eliminates the need for in-house synthesis of the core, accelerating FBDD timelines by an estimated 4–6 weeks per project.

Quote Request

Request a Quote for tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.